5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS No.:
Cat. No.: VC15902409
Molecular Formula: C13H14Cl2N2O
Molecular Weight: 285.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14Cl2N2O |
|---|---|
| Molecular Weight | 285.17 g/mol |
| IUPAC Name | 5-chloro-3-(chloromethyl)-1-(oxan-2-yl)indazole |
| Standard InChI | InChI=1S/C13H14Cl2N2O/c14-8-11-10-7-9(15)4-5-12(10)17(16-11)13-3-1-2-6-18-13/h4-5,7,13H,1-3,6,8H2 |
| Standard InChI Key | FMERBZWNHKNJIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)Cl)C(=N2)CCl |
Introduction
Chemical Identity and Structural Features
5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS# 935466-70-9) belongs to the indazole family, a class of bicyclic aromatic compounds featuring a fused benzene and pyrazole ring. Its molecular formula is , with a molecular weight of 298.17 g/mol . Key structural elements include:
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A 5-chloro substituent on the indazole core, enhancing electrophilic reactivity.
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A chloromethyl group at position 3, providing a site for nucleophilic substitution or further functionalization.
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A tetrahydro-2H-pyran-2-yl (THP) group at position 1, serving as a protective moiety for nitrogen atoms in synthetic workflows.
The THP group adopts a chair conformation, minimizing steric hindrance and stabilizing the molecule through intramolecular hydrogen bonding. X-ray crystallography of analogous indazole derivatives reveals planar aromatic systems with substituents influencing packing efficiency via π-π interactions .
Future Research Directions
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